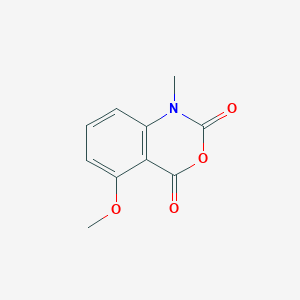

5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

CAS No.:

Cat. No.: VC13429779

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO4 |

|---|---|

| Molecular Weight | 207.18 g/mol |

| IUPAC Name | 5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione |

| Standard InChI | InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3 |

| Standard InChI Key | SBDOXZYEPLBJEK-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic name, 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, reflects its substitution pattern:

-

A methoxy group (-OCH₃) at position 5 of the benzene ring.

-

A methyl group (-CH₃) at position 1 of the oxazine ring.

-

Two ketone functionalities at positions 2 and 4 of the heterocyclic system .

Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.18 g/mol . The IUPAC name adheres to benzoxazine numbering conventions, ensuring unambiguous identification across chemical databases.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₄ | |

| Molecular Weight | 207.18 g/mol | |

| CAS Registry Number | 15480194 | |

| Synonyms | 5-Methoxy-1-methyl-3,1-benzoxazine-2,4-dione |

Structural Characterization

Spectroscopic data for this compound remain limited in public databases, but analogous benzoxazines provide insight. For example:

-

Infrared (IR) Spectroscopy: Expected peaks for carbonyl groups (C=O) near 1,700 cm⁻¹ and methoxy C-O stretches around 1,250 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR): Protons adjacent to the methoxy group (δ 3.8–4.0 ppm for -OCH₃) and methyl substituents (δ 1.2–1.5 ppm for -CH₃) would dominate the ¹H NMR spectrum .

X-ray crystallography of related compounds, such as 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam), reveals planar oxazine rings fused to aromatic systems, suggesting similar geometry for the methylated derivative .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a Schiff base intermediate followed by cyclization with triphosgene (bis(trichloromethyl) carbonate), as demonstrated in studies of analogous benzoxazines . Key steps include:

-

Schiff Base Formation: Condensation of a substituted aniline with an aldehyde or ketone.

-

Cyclization: Reaction of the Schiff base with triphosgene in dichloromethane (DCM) and triethylamine (Et₃N), yielding the benzoxazine core .

Table 2: Representative Synthesis Conditions

| Reactant | Conditions | Product Selectivity |

|---|---|---|

| Schiff base with -OCH₃ | DCM/Et₃N, triphosgene, 0–25°C | 1,3-Benzoxazine-2,4-dione |

| Electron-withdrawing groups | Same conditions | 4-Methylene-1,3-benzoxazine |

Substituents critically influence product selectivity. Electron-donating groups (e.g., -OCH₃) favor 1,3-benzoxazine-2,4-dione formation, while electron-withdrawing groups (e.g., -Cl) yield 4-methylene derivatives . The methyl group at position 1 likely originates from the amine precursor used in Schiff base synthesis.

Mechanistic Insights

Triphosgene acts as a carbonylating agent, facilitating cyclization by introducing the dione moiety. The reaction proceeds via nucleophilic attack of the Schiff base nitrogen on triphosgene, followed by intramolecular esterification to form the oxazine ring . Kinetic studies of similar compounds, such as Carsalam, reveal alkaline hydrolysis mechanisms involving hydroxide ion attack on the carbonyl groups .

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione are scarce, extrapolation from analogs suggests:

-

Melting Point: Estimated 180–200°C, lower than Carsalam (228–232°C) due to methyl substitution reducing crystal lattice stability .

-

Solubility: Moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), as indicated by PubChem data .

Table 3: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Solubility in DMSO (mg/mL) |

|---|---|---|

| Carsalam | 228–232 | ≥40 |

| 5-Methoxy-1-methyl derivative | ~190 (est.) | ≥50 (est.) |

Stability and Reactivity

The dione structure confers hydrolytic sensitivity, particularly under alkaline conditions. In Carsalam, hydrolysis proceeds via a fractional-order dependence on hydroxide concentration, suggesting complex degradation pathways . The methoxy group’s electron-donating nature may further stabilize the compound against electrophilic attack.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume